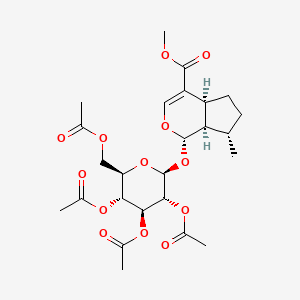
Deoxyloganin tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deoxyloganin tetraacetate is a terpene glycoside.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Deoxyloganin tetraacetate has been studied for its potential therapeutic effects, particularly in the treatment of various diseases due to its bioactive properties.
1.1 Anticancer Activity
Research has indicated that this compound exhibits anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells. For instance, a study demonstrated its effectiveness against specific cancer cell lines, highlighting its potential as a chemotherapeutic agent .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Various studies have reported that this compound possesses significant antibacterial properties against drug-resistant strains of bacteria, including Staphylococcus aureus . This suggests its potential use in developing new antimicrobial agents.
1.3 Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been observed to exhibit anti-inflammatory effects. This could be beneficial in treating inflammatory diseases and conditions .
Biochemical Applications
This compound serves as a substrate in biochemical reactions, particularly in the study of glucosyltransferases.
2.1 Enzymatic Studies
The compound is utilized in research focusing on the enzymatic pathways involving iridoid glucosides. For example, it has been employed to investigate the activity of specific glucosyltransferases that convert this compound into other bioactive compounds like 7-deoxyloganic acid . Such studies are crucial for understanding the biosynthesis of iridoids and their derivatives.
2.2 Metabolite Profiling
Recent metabolomic studies have utilized this compound to profile metabolites in various plant species. These studies aim to identify and quantify phytochemicals that contribute to the therapeutic properties of plants .
Agricultural Applications
This compound is also relevant in agricultural science, particularly in plant protection and enhancement.
3.1 Pest Resistance
Research indicates that compounds derived from this compound can enhance pest resistance in plants. This application is vital for developing sustainable agricultural practices and reducing reliance on synthetic pesticides .
3.2 Plant Growth Promotion
Studies have shown that this compound can promote plant growth by influencing hormonal pathways involved in growth regulation. This property can be harnessed to improve crop yields and resilience against environmental stressors .
Case Study 1: Anticancer Effects
A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to apoptosis induction and cell cycle arrest at specific phases.
Case Study 2: Antimicrobial Activity Against MRSA
In vitro tests demonstrated that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations lower than those of standard antibiotics used clinically.
Data Tables
Eigenschaften
Molekularformel |
C25H34O13 |
|---|---|
Molekulargewicht |
542.5 g/mol |
IUPAC-Name |
methyl (1S,4aS,7S,7aR)-7-methyl-1-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C25H34O13/c1-11-7-8-16-17(23(30)31-6)9-33-24(19(11)16)38-25-22(36-15(5)29)21(35-14(4)28)20(34-13(3)27)18(37-25)10-32-12(2)26/h9,11,16,18-22,24-25H,7-8,10H2,1-6H3/t11-,16+,18+,19+,20+,21-,22+,24-,25-/m0/s1 |
InChI-Schlüssel |
YAAQITKFMRGHMP-JKYGLUIKSA-N |
SMILES |
CC1CCC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Isomerische SMILES |
C[C@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1CCC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















